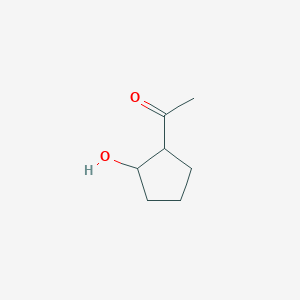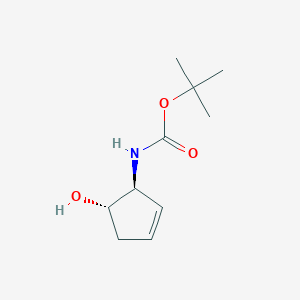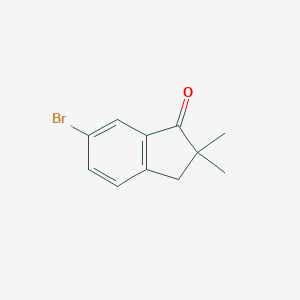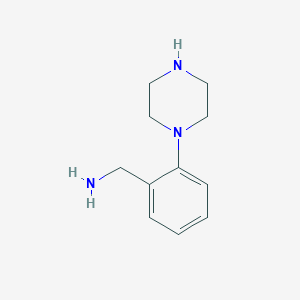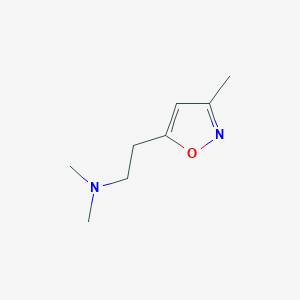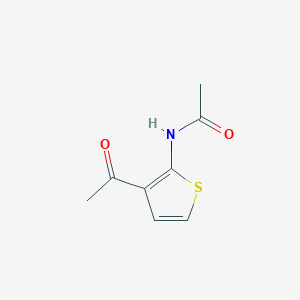
N-(3-acetylthiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-2-thienyl)acetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both acetyl and acetamide functional groups in its structure makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: N-(3-acetyl-2-thienyl)acetamide can be synthesized through the acylation of 3-acetylthiophen-2-amine with acetyl halogenides. One common method involves the reaction of 3-acetylthiophen-2-amine with bromoacetyl bromide in dry 1,4-dioxane at room temperature. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and dried to obtain the pure compound .
Industrial Production Methods: Industrial production of N-(3-acetyl-2-thienyl)acetamide typically involves similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions: N-(3-acetyl-2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
N-(3-acetyl-2-thienyl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a building block for drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of N-(3-acetyl-2-thienyl)acetamide involves its interaction with specific molecular targets. The acetyl and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
- N-(3-acetyl-2-thienyl)-2-bromoacetamide
- N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide
Comparison: N-(3-acetyl-2-thienyl)acetamide is unique due to its specific functional groups, which provide distinct reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications. The presence of the acetamide group distinguishes it from other thiophene derivatives, enhancing its potential as a versatile intermediate .
特性
CAS番号 |
175966-93-5 |
|---|---|
分子式 |
C8H9NO2S |
分子量 |
183.23 g/mol |
IUPAC名 |
N-(3-acetylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11) |
InChIキー |
CPFQMVYLPJPHSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
正規SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
同義語 |
Acetamide, N-(3-acetyl-2-thienyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


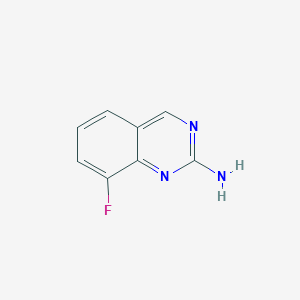
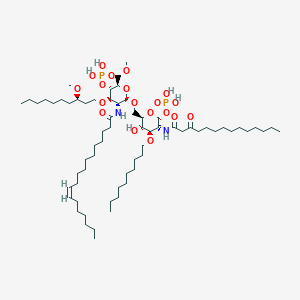
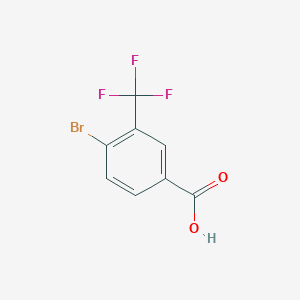
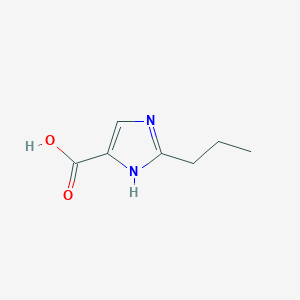
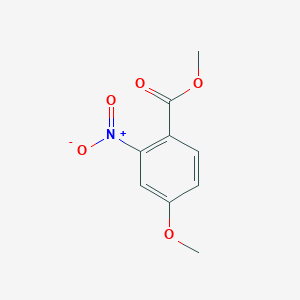
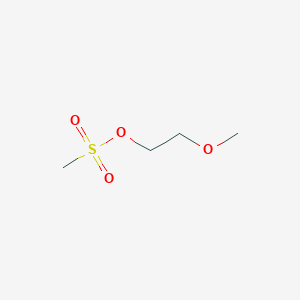
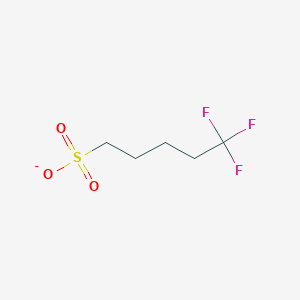
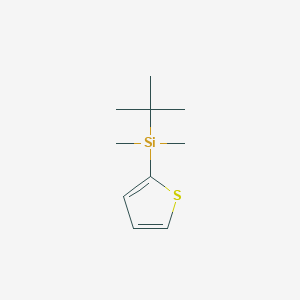
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
